molecular formula C9H11BO2 B1353097 2-Propyl-1,3,2-benzodioxaborole CAS No. 40218-49-3

2-Propyl-1,3,2-benzodioxaborole

Cat. No. B1353097
CAS RN: 40218-49-3
M. Wt: 162 g/mol
InChI Key: VIKLNEIFCBHZLL-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related benzodioxaborole compounds often involves catalytic reactions. For instance, the synthesis of benzosiloxaboroles, which are silicon analogues of benzoxaboroles, is achieved through halogen–lithium exchange reactions followed by silylation or boronation . Similarly, the synthesis of 1,3,2-benzodiazaborolyl-functionalized diphenylacetylenes uses established 1,3,2-benzodiazaborole methodologies . These methods highlight the versatility and adaptability of boron-containing heterocycles in synthetic chemistry.

Molecular Structure Analysis

The molecular structures of benzodioxaborole derivatives have been elucidated using techniques such as X-ray diffraction. For example, the crystal structures of several 1,3,2-benzodiazaborolyl-functionalized diphenylacetylenes were determined, revealing the influence of different substituents on the molecular conformation . Additionally, the nearly coplanar arrangement of aromatic heterocycles and the antiaromatic borole scaffold in tetraphenylboroles has been observed, which is indicative of π-conjugation .

Chemical Reactions Analysis

Benzodioxaborole derivatives participate in various chemical reactions. Gold-catalyzed Michael-type reactions and [4 + 2]-annulations have been reported for propiolate derivatives . Palladium-catalyzed cascade reactions involving arylboronic acids have been used to construct complex heterocyclic skeletons . These reactions demonstrate the reactivity of boron-containing compounds and their utility in building complex molecular architectures.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzodioxaborole derivatives are influenced by their molecular structure. For instance, borylated systems such as 1,3,2-benzodiazaborolyldiphenylacetylenes exhibit intense blue luminescence in various solvents, with high quantum yields and significant Stokes shifts . The Lewis acidity of benzosiloxaboroles is enhanced by the presence of a B–O–Si linkage, which can be further increased by fluorination or the introduction of phenyl groups at the silicon atom . These properties are crucial for the potential application of these compounds in materials science and as therapeutic agents.

Scientific Research Applications

Luminescent Molecules and Organic Light Emitting Devices

1,3,2-Benzodioxaboroles, including compounds structurally related to 2-Propyl-1,3,2-benzodioxaborole, have been extensively studied for their unique luminescent properties. These compounds, due to their ability to conjugate with π-electron systems, exhibit large Stokes shifts and high quantum yields, making them suitable for use as emitter materials in organic light-emitting devices (OLEDs). Furthermore, they serve as building blocks in sensors for detecting ions like fluoride and cyanide due to their selective luminescence response (Weber & Böhling, 2015).

Asymmetric Synthesis and Catalysis

Research has also focused on the role of 2-alkenyl-1,3,2-benzodioxaboroles in asymmetric synthesis. These compounds can undergo high enantioselective reactions when subjected to specific catalytic conditions, providing valuable pathways for the synthesis of optically active compounds. Such applications are critical in the development of new materials and pharmaceuticals, showcasing the potential of 2-Propyl-1,3,2-benzodioxaborole derivatives in asymmetric catalysis (Takaya, Ogasawara, & Hayashi, 1998).

Electrolyte Additives for Lithium-Ion Batteries

Some derivatives of 2-Propyl-1,3,2-benzodioxaborole have been identified as bifunctional electrolyte additives for lithium-ion batteries. These additives not only provide overcharge protection by acting as redox shuttles but also enhance the solubility of LiF generated during battery operation. This dual functionality can significantly improve the safety and efficiency of lithium-ion batteries (Chen & Amine, 2007).

Covalent Organic Frameworks (COFs)

Aryl Boronate Esters, closely related to 2-Propyl-1,3,2-benzodioxaborole, are pivotal in the formation of Covalent Organic Frameworks (COFs). The study of these compounds provides insights into modifying the structure, reactivity, and electronic properties of COFs, which are important for various applications, including catalysis, gas storage, and separation processes (Savino, Ryan, Knee, Jiménez-Hoyos, & Northrop, 2019).

Safety And Hazards

2-Propyl-1,3,2-benzodioxaborole is classified as dangerous and causes severe skin burns and eye damage . The safety precautions include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name

2-propyl-1,3,2-benzodioxaborole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11BO2/c1-2-7-10-11-8-5-3-4-6-9(8)12-10/h3-6H,2,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VIKLNEIFCBHZLL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC2=CC=CC=C2O1)CCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11BO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30408590
Record name 2-Propyl-1,3,2-benzodioxaborole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30408590
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

162.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Propyl-1,3,2-benzodioxaborole

CAS RN

40218-49-3
Record name 2-Propyl-1,3,2-benzodioxaborole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30408590
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-Propylboronic acid catechol ester
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
P Birch - 2012 - etheses.whiterose.ac.uk
This project aims to combine radical reactions, initiated by organoboranes under mild conditions, with polar reactions to form industrially useful small molecules and polymers in one-pot …
Number of citations: 1 etheses.whiterose.ac.uk
S Colin, L Vaysse-Ludot, JP Lecouvé… - Journal of the Chemical …, 2000 - pubs.rsc.org
The hydroboration of three families of functionalized olefins (1-bromo- and 1,3-dibromopropenes, allylamines, 2,3-dihydrofuran) by pinacolborane and catecholborane has been studied …
Number of citations: 22 pubs.rsc.org

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